Compound Description: This compound features a pyrimidine ring core substituted with a phenyl group and a 1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl group at positions 6 and 4 respectively. It also has an amine group at position 2 of the pyrimidine ring. The crystal structure of this compound has been studied, revealing the presence of intra- and intermolecular hydrogen bonds and π-π interactions that contribute to its stability and crystal packing. Density functional theory (DFT) calculations have also been performed to optimize its molecular geometry and analyze its electronic properties. []
Relevance: This compound shares a significant structural similarity with N-((6-Phenylpyrimidin-4-yl)methyl)-3-(phenylthio)propanamide due to the presence of a 6-phenylpyrimidin-4-yl moiety in both structures. []
Compound Description: This molecule contains a quinoline ring system with bromine and methoxy substituents. It is further substituted at position 3 with an (phenyl)methylamine group, where the amine is connected to a propanamide chain bearing an (1-adamantyl) and a dimethylamino group. The crystal structure of this compound was determined by X-ray diffraction and compared to DFT calculations. The compound exhibits anti-Mycobacterium phlei 1180 activity. []
Relevance: While this compound belongs to a different chemical class than N-((6-Phenylpyrimidin-4-yl)methyl)-3-(phenylthio)propanamide, it serves as an example of a molecule with a propanamide moiety that has been studied for its biological activity. []
Compound Description: PPA5 is a derivative of N-phenylpyrimidin-2-amine (PPA) with a 4-fluorophenyl group at position 4 and a 4-nitrophenyl group attached to the amine of the pyrimidin-2-amine core. It exhibits anti-cancer properties, specifically inhibiting cell viability and inducing cell cycle arrest at the G2/M phase. []
Relevance: PPA5 and N-((6-Phenylpyrimidin-4-yl)methyl)-3-(phenylthio)propanamide both share the core structure of a phenylpyrimidin-amine, making them structurally related within this chemical class. []
Compound Description: PPA13, another N-phenylpyrimidin-2-amine (PPA) derivative, possesses a 4-fluorophenyl group at position 4 of the pyrimidine ring and a 3-methoxy-N-methyl-benzamide group attached to the amine. It demonstrates potent anti-cancer activity by significantly inhibiting cell viability and causing cell cycle arrest at the G2/M phase. []
Relevance: Similar to PPA5, the presence of the phenylpyrimidin-amine core structure in both PPA13 and N-((6-Phenylpyrimidin-4-yl)methyl)-3-(phenylthio)propanamide signifies their structural relationship. []
Compound Description: PPA14 is an N-phenylpyrimidin-2-amine (PPA) derivative characterized by a 4-fluorophenyl group at position 4 of the pyrimidine and a benzenesulfonamide substituent on the amine. It displays strong anti-cancer effects, effectively inhibiting cell viability and leading to cell cycle arrest at the G2/M phase. When used in combination with radiation therapy, PPA14 significantly reduced clonogenic survival of cancer cells. []
Relevance: The shared phenylpyrimidin-amine core structure between PPA14 and N-((6-Phenylpyrimidin-4-yl)methyl)-3-(phenylthio)propanamide confirms their structural relatedness within this specific chemical class. []
Compound Description: PPA15, a potent pan-CDK inhibitor and N-phenylpyrimidin-2-amine (PPA) derivative, features a 2-chlorophenyl group at position 4 of the pyrimidine and a benzenesulfonamide group attached to the amine. It exhibits significant anti-cancer activity, considerably reducing cell viability, increasing the sub-G1 cell population, and increasing cyclin B1 and phosphorylated CDK1 levels. PPA15 showed synergistic effects with radiation, reducing clonogenic survival, and effectively suppressed tumor growth in mice, highlighting its potential as a promising treatment option for cancer, particularly in combination with radiotherapy. []
Relevance: The common phenylpyrimidin-amine core structure found in both PPA15 and N-((6-Phenylpyrimidin-4-yl)methyl)-3-(phenylthio)propanamide underscores their structural connection within this particular chemical class. []
Compound Description: PPA17, another N-phenylpyrimidin-2-amine (PPA) derivative, has a 2-chlorophenyl group at position 4 of the pyrimidine and an N-methylbenzamide substituent on the amine. It exhibits notable anti-cancer properties, significantly decreasing cell viability and inducing cell cycle arrest at the G2/M phase. []
Relevance: The shared phenylpyrimidin-amine core structure in both PPA17 and N-((6-Phenylpyrimidin-4-yl)methyl)-3-(phenylthio)propanamide highlights their structural relatedness. []
Compound Description: Tropicamide is a pharmaceutical compound primarily used in ophthalmology as a mydriatic and cycloplegic agent. Its distribution in rats after intragastric administration has been studied. []
Relevance: While structurally different from N-((6-Phenylpyrimidin-4-yl)methyl)-3-(phenylthio)propanamide, Tropicamide exemplifies a biologically active molecule containing a propanamide moiety. []
Compound Description: Comp-I, a coumarin derivative, demonstrated significant neuropharmacological properties in a study using albino mice. These properties included anti-convulsant, anxiolytic, skeletal muscle relaxant, and analgesic effects. It also decreased spontaneous motor activity and elevated serum GABA levels. []
Relevance: Though structurally distinct from N-((6-Phenylpyrimidin-4-yl)methyl)-3-(phenylthio)propanamide, Comp-I serves as an example of a biologically active molecule with a propanamide structure. []
Compound Description: Comp-II, another coumarin derivative, exhibited notable neuropharmacological activities in a study using albino mice. These activities included anti-convulsant, anxiolytic, skeletal muscle relaxant, and analgesic effects. Additionally, Comp-II reduced spontaneous motor activity and increased serum GABA levels, indicating its potential therapeutic value for CNS disorders. []
Relevance: Despite its structural dissimilarity to N-((6-Phenylpyrimidin-4-yl)methyl)-3-(phenylthio)propanamide, Comp-II serves as an example of a biologically active molecule incorporating a propanamide moiety. []
Compound Description: Comp-III, a coumarin derivative, demonstrated significant neuropharmacological properties in a study using albino mice, including anti-convulsant, anxiolytic, skeletal muscle relaxant, and analgesic effects. It also caused a reduction in spontaneous motor activity and an elevation in serum GABA levels. These findings highlight its potential therapeutic benefits for CNS disorders. []
Relevance: While structurally different from N-((6-Phenylpyrimidin-4-yl)methyl)-3-(phenylthio)propanamide, Comp-III serves as an example of a propanamide-containing molecule that exhibits biological activity. []
Compound Description: This compound was identified as one of the bioactive compounds present in the red algae Eucheuma denticulatum extract using LCMS-MS analysis. []
Relevance: This compound shares the propanamide structural motif with N-((6-Phenylpyrimidin-4-yl)methyl)-3-(phenylthio)propanamide, indicating a degree of structural similarity. []
Compound Description: This compound, or a pharmaceutically acceptable salt thereof, represents a first active ingredient within a pharmaceutical product designed for treating respiratory diseases, particularly chronic obstructive pulmonary disease (COPD) and asthma, when combined with a glucocorticosteroid as a second active ingredient. []
Relevance: This compound illustrates a molecule containing both amide and phenyl groups, similar to N-((6-Phenylpyrimidin-4-yl)methyl)-3-(phenylthio)propanamide, even though their core structures differ. []
Compound Description: This compound is a potential active ingredient for treating respiratory diseases like COPD and asthma, particularly when combined with a glucocorticosteroid. []
Relevance: Similar to N-((6-Phenylpyrimidin-4-yl)methyl)-3-(phenylthio)propanamide, this compound contains both amide and phenyl moieties, although their core structures are different. []
Compound Description: This compound represents a potential therapeutic option for respiratory diseases such as COPD and asthma, especially when administered in combination with a glucocorticosteroid. []
Relevance: This compound, like N-((6-Phenylpyrimidin-4-yl)methyl)-3-(phenylthio)propanamide, contains both amide and phenyl groups, although their core structures differ. []
Compound Description: This compound presents a potential treatment option for respiratory diseases such as COPD and asthma when used alongside a glucocorticosteroid. []
Relevance: This compound and N-((6-Phenylpyrimidin-4-yl)methyl)-3-(phenylthio)propanamide share the presence of both a propanamide and a phenyl group, although their overall structures are different. []
Compound Description: This compound holds potential as a treatment for respiratory diseases like COPD and asthma, particularly when combined with a glucocorticosteroid. []
Relevance: Sharing the presence of both a propanamide and a phenyl group with N-((6-Phenylpyrimidin-4-yl)methyl)-3-(phenylthio)propanamide, this compound exhibits structural similarity despite their distinct core structures. []
Compound Description: This compound and its related analogs, synthesized as potential phleomycin amplifiers, exhibited mediocre enhancement of phleomycin-G activity against Escherichia coli in vitro, limiting their therapeutic potential. []
Relevance: This compound and N-((6-Phenylpyrimidin-4-yl)methyl)-3-(phenylthio)propanamide both share a structural motif that includes an alkyl chain connected to a thioether group. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.